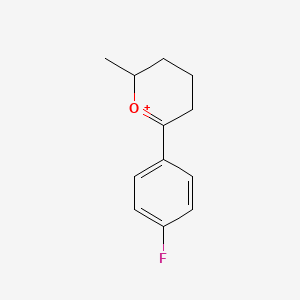
6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium is an organic compound that features a tetrahydropyran ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium typically involves the reaction of 4-fluorobenzaldehyde with a suitable pyran precursor under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. Common reagents used in this synthesis include acids like hydrochloric acid or sulfuric acid, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides a scaffold that can enhance the binding affinity and specificity of the compound towards its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: Compounds like 4-fluorophenylmethanol and 4-fluorophenylacetic acid share the fluorophenyl group but differ in their overall structure and properties.
Tetrahydropyran derivatives: Compounds such as tetrahydropyran-2-ol and tetrahydropyran-4-one have similar ring structures but lack the fluorophenyl substitution.
Uniqueness
6-(4-Fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium is unique due to the combination of the fluorophenyl group and the tetrahydropyran ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61191-97-7 |
|---|---|
Molecular Formula |
C12H14FO+ |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-methyl-2,3,4,5-tetrahydropyran-1-ium |
InChI |
InChI=1S/C12H14FO/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h5-9H,2-4H2,1H3/q+1 |
InChI Key |
WPMSACILGRHQQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=[O+]1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















